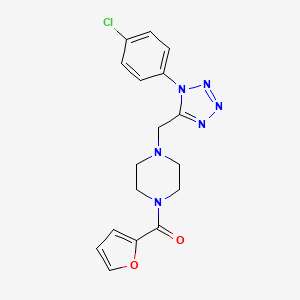

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O2/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBMHAMIBHBFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological activities.

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been associated with a variety of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects.

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Structural Overview

This compound features several notable functional groups:

- Piperazine ring : A six-membered nitrogen-containing heterocycle known for its role in various bioactive molecules.

- Tetrazole moiety : Often associated with enhanced pharmacological properties, including increased solubility and bioavailability.

- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

The molecular formula is , indicating a complex arrangement conducive to diverse biological activities.

Preliminary studies suggest that compounds containing tetrazole and piperazine structures often exhibit significant biological activities, particularly in the inhibition of sodium-dependent transporters. These transporters are crucial in various physiological processes, hinting at potential applications in treating metabolic disorders and dyslipidemia .

Pharmacological Profiles

The following table summarizes some key findings regarding the biological activity of this compound and related analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperazine, tetrazole, furan | Potential sodium transporter inhibition |

| 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | Similar structure | Sodium transporter inhibition |

| 1-[4-(pyridin-3-ylsulfonyl)piperazine] | Contains pyridine | Varies in transporter interaction |

Future Directions

Given the promising preliminary data, future research should focus on:

- In vitro and in vivo studies to assess the pharmacokinetics and toxicity profiles of the compound.

- Molecular docking studies to elucidate binding affinities with target proteins.

- Clinical trials to evaluate therapeutic efficacy against specific diseases.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Research Findings and Implications

- Electronic Effects : Fluorine substitution (–6) may improve metabolic stability over chlorine due to stronger C-F bonds, but chlorine’s larger atomic radius could enhance van der Waals interactions .

- Heterocycle Swapping: Thiophene () vs.

- Synthetic Complexity : Piperazine-tetrazole systems (Target, ) are synthetically accessible compared to triazole-thiazole hybrids (), which require multi-step crystallography for structural validation .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone?

Answer:

Synthesis involves multi-step reactions, including tetrazole ring formation, piperazine coupling, and furan-methanone conjugation. Key steps include:

- Tetrazole Formation : Use of sodium azide and trimethylsilyl chloride under reflux to generate the 1-(4-chlorophenyl)-1H-tetrazole moiety .

- Piperazine Coupling : Alkylation of the tetrazole methyl group with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Methanone Conjugation : Reaction of the piperazine intermediate with furan-2-carbonyl chloride in anhydrous THF .

Optimization Strategies : - Catalysts like Pd(OAc)₂ for coupling reactions to improve yields .

- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for piperazine methylene groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 427.12 g/mol) .

- X-ray Diffraction (XRD) : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21/c space group) confirm stereochemistry .

Advanced: How can researchers elucidate the mechanism of action of this compound using in vitro and in silico approaches?

Answer:

- In Vitro Assays :

- In Silico Modeling :

- Molecular Docking : Use AutoDock Vina to predict binding modes to protein targets (e.g., COX-2 or 5-HT receptors) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Validation : Cross-correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to confirm relevance .

Advanced: What methodologies are recommended for addressing discrepancies in biological activity data across different experimental models?

Answer:

- Variable Standardization :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) to minimize variability .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers or systemic biases .

- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis via flow cytometry to confirm activity trends .

Advanced: What strategies are employed to systematically modify the compound's structure to assess its impact on biological activity?

Answer:

Structure-Activity Relationship (SAR) Design :

- Substituent Variation :

- Scaffold Hopping : Replace piperazine with morpholine or thiomorpholine to assess flexibility .

Biological Testing :

Advanced: What experimental designs are appropriate for evaluating the environmental fate and ecotoxicological effects of this compound?

Answer:

- Environmental Persistence :

- Hydrolysis Studies: Incubate at pH 4–9 (25–50°C) to measure degradation half-life (t₁/₂) .

- Photolysis: Expose to UV light (λ = 365 nm) and monitor via LC-MS for byproducts .

- Ecotoxicology :

- Algal Toxicity : Chlorella vulgaris growth inhibition assays (72-h EC₅₀) .

- Daphnia magna Acute Toxicity : 48-h immobilization tests .

Data Integration : - Use PBT (Persistence, Bioaccumulation, Toxicity) models to classify environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.